molecular formula C11H13NO5 B11473886 (1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine

(1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine

Cat. No.: B11473886
M. Wt: 239.22 g/mol
InChI Key: HRTGCVKWTQOBPZ-QCDXTXTGSA-N
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Description

(1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a hydroxyethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Methoxylation: The benzodioxole ring is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4 and 7 positions.

    Formation of the Hydroxyethanimine Moiety: The final step involves the reaction of the methoxylated benzodioxole with hydroxylamine and acetaldehyde under controlled conditions to form the hydroxyethanimine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydroxyethanimine moiety.

    Substitution: The methoxy groups on the benzodioxole ring can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or base.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzodioxole derivatives with new functional groups.

Scientific Research Applications

(1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyethanimine moiety can interact with enzymes and receptors, modulating their activity. Additionally, the benzodioxole ring can participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-methoxyethanimine: Similar structure but with a methoxy group instead of a hydroxy group.

    (1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-ethoxyethanimine: Similar structure but with an ethoxy group instead of a hydroxy group.

Uniqueness

(1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

(NZ)-N-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H13NO5/c1-14-8-5-7(3-4-12-13)9(15-2)11-10(8)16-6-17-11/h4-5,13H,3,6H2,1-2H3/b12-4-

InChI Key

HRTGCVKWTQOBPZ-QCDXTXTGSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C/C=N\O)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=NO)OC)OCO2

Origin of Product

United States

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